Benzyl furan-3-ylcarbamate

Catalog No.
S994784
CAS No.
499202-76-5
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl furan-3-ylcarbamate

CAS Number

499202-76-5

Product Name

Benzyl furan-3-ylcarbamate

IUPAC Name

benzyl N-(furan-3-yl)carbamate

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14)

InChI Key

HFQJHWVJZLXGEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=COC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=COC=C2

Benzyl furan-3-ylcarbamate is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molar mass of approximately 217.224 g/mol. This compound features a furan ring, which is a five-membered aromatic heterocyclic compound containing oxygen, and a carbamate functional group. The structural uniqueness of benzyl furan-3-ylcarbamate lies in the combination of these two moieties, which contributes to its chemical reactivity and potential biological activities.

Typical for carbamates and furan derivatives. Key reactions include:

  • Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives.
  • Nucleophilic Substitution: The furan ring can undergo electrophilic substitution reactions, making it reactive toward electrophiles due to the electron-rich nature of the furan.
  • Condensation Reactions: Benzyl furan-3-ylcarbamate can react with other nucleophiles, forming larger organic molecules through condensation.

Research indicates that compounds related to benzyl furan-3-ylcarbamate exhibit various biological activities, including:

  • Antimicrobial Activity: Furan derivatives have been studied for their potential antimicrobial properties, showing efficacy against several bacterial strains and fungi .
  • Antitumor Potential: Some studies suggest that carbamate derivatives may possess anticancer properties, though specific data on benzyl furan-3-ylcarbamate is limited.
  • Enzyme Inhibition: Compounds containing furan rings have been investigated for their ability to inhibit certain enzymes, which could be relevant in drug design.

The synthesis of benzyl furan-3-ylcarbamate can be achieved through several methods, including:

  • Direct Reaction of Furan Derivatives:
    • Reacting furan with benzyl isocyanate under controlled conditions to form benzyl furan-3-ylcarbamate.
  • Carbamoylation of Furan:
    • Furan can be treated with benzyl chloroformate in the presence of a base, leading to the formation of the carbamate.
  • Use of Catalysts:
    • Catalytic methods employing Lewis acids or bases can facilitate the reaction between furan derivatives and carbamates, enhancing yields.

Benzyl furan-3-ylcarbamate has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological activity.
  • Agricultural Chemicals: Possible use as a pesticide or herbicide given its antimicrobial properties.
  • Material Science: Utilization in the synthesis of polymers or resins that require specific chemical functionalities.

Benzyl furan-3-ylcarbamate shares structural features with several similar compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Benzyl carbamateContains a benzene ring and carbamateSimple structure; widely used in pharmaceuticals
Furan-2-carboxylic acidContains a carboxylic acid groupMore polar; different reactivity compared to carbamates
BenzofuranContains a fused benzene and furanExhibits distinct biological activities
5-(Benzylamino)-furan-2-carboxamideAmino group attached to furanEnhanced biological activity due to amino group

The uniqueness of benzyl furan-3-ylcarbamate lies in its specific combination of the benzene ring, furan moiety, and carbamate functionality, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

The integration of furan and carbamate functionalities dates back to early 20th-century explorations of heterocyclic protective groups. Furan, first synthesized in 1870, became a focal point in medicinal chemistry due to its bioactivity and synthetic versatility. The carbamate group, particularly the benzyloxycarbonyl (Cbz) moiety, emerged as a critical protecting group in peptide synthesis during the 1930s. The synthesis of benzyl furan-3-ylcarbamate represents a convergence of these two chemistries, combining the electron-rich furan ring with a labile carbamate group.

Early studies on furan-based carbamates focused on their stability and reactivity. For instance, furfuryl carbamates were noted for their susceptibility to nucleophilic substitution at the 2-methylene position, necessitating alternative synthetic routes. The development of oxanorbornadiene (OND)-based intermediates provided a workaround, enabling controlled access to 5-substituted furfuryl carbamates. These advances laid the groundwork for the targeted synthesis of benzyl furan-3-ylcarbamate.

Structural Uniqueness of Benzyl Furan-3-ylcarbamate Among Isomeric Derivatives

Benzyl furan-3-ylcarbamate distinguishes itself from other furan-carbamate isomers through its regioselective substitution pattern and electronic properties. A comparative analysis of key isomers is presented in Table 1.

CompoundStructureKey Features
Benzyl furan-3-ylcarbamateFuran-3-C(=O)-N-CO₂Bn3-Position carbamate; electron-rich furan ring; labile ester group
Benzyl N-(furan-2-yl)carbamateFuran-2-NH-C(=O)-O-Bn2-Position amine; increased steric hindrance; distinct electronic environment
Benzyl 4-(furan-2-yl)butanoateFuran-2-CH₂CH₂CH₂COO-BnLinear alkyl chain; furan-2 substitution; ester rather than carbamate

The 3-position substitution in benzyl furan-3-ylcarbamate minimizes steric clashes and optimizes electronic interactions between the furan ring and carbamate group. This arrangement enhances its reactivity in cycloaddition reactions and electrophilic substitutions compared to 2-substituted analogs.

Synthesis and Preparation Methods

Benzyl furan-3-ylcarbamate is synthesized through a multi-step process involving carbamate formation and furan functionalization. Key methodologies include:

Direct Carbamation of Furan-3-amine

The reaction of furan-3-amine with benzyl chloroformate (CbzCl) in the presence of a base (e.g., NaH or DIPEA) yields the carbamate. This method leverages the nucleophilic amine to attack the electrophilic carbonyl carbon of CbzCl, forming the desired product.

Example Reaction:
Furan-3-amine + CbzCl → Benzyl furan-3-ylcarbamate + HCl

Oxanorbornadiene (OND)-Mediated Synthesis

For 5-substituted derivatives, OND intermediates are employed to stabilize reactive furfuryl alcohols. Disuccinimidyl carbonate is used to activate OND-furan adducts, followed by amine coupling and retro-Diels-Alder (rDA) elimination to release the furan-carbamate.

Key Steps:

  • OND Formation: Furan + dimethylacetylenedicarboxylate (DMAD) → OND-furan adduct.
  • Activation: OND-furan + disuccinimidyl carbonate → OND-carbamate.
  • rDA Elimination: OND-carbamate + thiol → Furfuryl carbamate + CO₂.

Reactivity and Functional Group Transformations

Benzyl furan-3-ylcarbamate exhibits distinct reactivity due to its conjugated furan-carbamate system.

Hydrolysis and Stability

The carbamate group undergoes hydrolysis under acidic or basic conditions, releasing furan-3-amine. This liability is exploited in prodrug design, where the benzyl ester enhances bioavailability.

Hydrolysis Pathway:
Benzyl furan-3-ylcarbamate + H₂O → Furan-3-amine + CO₂ + Benzyl alcohol

Electrophilic Substitution

The electron-rich furan ring participates in electrophilic aromatic substitution (EAS). Nitration or sulfonation occurs preferentially at the 5-position due to the directing effects of the carbamate group.

Cycloaddition Reactions

The conjugated diene system of furan enables [4+2] Diels-Alder reactions. Benzyl furan-3-ylcarbamate acts as a diene in reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

Applications in Chemical and Pharmaceutical Research

Benzyl furan-3-ylcarbamate serves as a versatile intermediate in diverse applications.

Pharmaceutical Intermediates

The compound is used in peptide synthesis as a protecting group for amines. Its labile carbamate group is cleaved under mild hydrogenolysis or acidic conditions.

Agrochemical Precursors

Derivatives of benzyl furan-3-ylcarbamate are explored in pesticide design. Structural analogs like carbofuran (a banned carbamate insecticide) highlight the potential for bioactive optimization.

Polymer Chemistry

Furan-based carbamates are incorporated into bio-based polycarbonates via ADMET polymerization. These materials exhibit tunable thermal and mechanical properties.

Benzyl furan-3-ylcarbamate represents a carbamate ester derivative characterized by its systematic IUPAC nomenclature as benzyl N-(furan-3-yl)carbamate [1]. The compound exhibits the molecular formula C₁₂H₁₁NO₃ with a molecular weight of 217.22 g/mol [2]. The Chemical Abstracts Service registry number for this compound is 499202-76-5, providing unique identification in chemical databases and literature [2].

The molecular architecture comprises three distinct structural components: a benzyl group serving as the alkyl ester moiety, a carbamate functional group (-NHCOO-) acting as the central linking unit, and a furan-3-yl substituent attached to the nitrogen atom [1]. The furan ring adopts an aromatic five-membered heterocyclic configuration with oxygen occupying position 1 and the carbamate nitrogen attachment point at position 3 [1].

Molecular Geometry Parameters

ParameterValueReference
Molecular FormulaC₁₂H₁₁NO₃ [2]
Molecular Weight217.22 g/mol [2]
CAS Registry Number499202-76-5 [2]
IUPAC Namebenzyl N-(furan-3-yl)carbamate [1]

The carbamate functional group exhibits characteristic geometric features with the carbonyl carbon adopting a trigonal planar arrangement [3]. The nitrogen atom demonstrates partial sp² hybridization due to resonance delocalization between the nitrogen lone pair and the carbonyl group, resulting in restricted rotation about the carbon-nitrogen bond [3]. Computational studies on related carbamate systems indicate carbon-nitrogen rotational barriers ranging from 80-90 kJ/mol, reflecting significant double-bond character [3].

The furan ring maintains planarity with characteristic bond angles approximating 106-108° for the oxygen-containing angles and 110-112° for the carbon-carbon-carbon angles within the five-membered ring [4]. The attachment of the carbamate nitrogen to the furan ring at position 3 creates a conjugated system extending from the aromatic furan through the carbamate linkage [4].

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallographic data for benzyl furan-3-ylcarbamate remains limited in the literature, related furan-containing carbamate derivatives provide valuable conformational insights [5] [6]. Crystallographic investigations of structurally analogous compounds reveal characteristic conformational preferences that illuminate the three-dimensional arrangement of benzyl furan-3-ylcarbamate.

Studies on related benzyl-furan systems demonstrate that these compounds typically crystallize in orthorhombic or monoclinic space groups [5] [6]. The molecular conformation is governed by the interplay between intramolecular interactions and crystal packing forces [5]. In analogous furan-carbamate structures, the furan ring and the carbamate plane exhibit specific dihedral angles that minimize steric repulsion while maximizing electronic stabilization [7].

Conformational Analysis Parameters

Crystallographic studies of related carbamate systems reveal that the benzyl group typically adopts an orientation that places the phenyl ring at an angle of approximately 87-89° relative to the carbamate plane [7]. The furan ring orientation relative to the carbamate moiety generally ranges from 25-27°, indicating a twisted conformation that balances electronic conjugation with steric considerations [7].

The carbamate nitrogen exhibits a flattened geometry with bond angle sums approaching 359°, consistent with significant sp² character due to resonance delocalization [5] [6]. This geometric arrangement contrasts with purely tetrahedral nitrogen environments and reflects the partial double-bond character of the carbon-nitrogen bond in carbamate systems [5] [6].

Hydrogen bonding patterns in related crystalline carbamates demonstrate the formation of intermolecular networks through N-H⋯O interactions [7]. These hydrogen bonds typically exhibit distances ranging from 2.83-2.93 Å with angles approaching linearity (170-179°) [7]. Such interactions contribute significantly to crystal stability and influence the overall molecular packing arrangement [7].

The conformational flexibility of the molecule is primarily concentrated around three rotational axes: the benzyl C-O bond, the carbamate C-N bond, and the furan-nitrogen connection [8] [9]. Each of these rotational degrees of freedom contributes to the overall conformational landscape, with energy barriers and preferred orientations determined by electronic and steric factors [8] [9].

Advanced Spectroscopic Profiling (¹H/¹³C NMR, IR, MS)

The spectroscopic characterization of benzyl furan-3-ylcarbamate encompasses multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry collectively establish comprehensive molecular identification and structural confirmation [10] [11].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of benzyl furan-3-ylcarbamate exhibits characteristic resonance patterns reflecting the distinct proton environments within the molecule [10] [11]. The benzyl methylene protons typically appear as a singlet around 5.1-5.3 ppm, reflecting their chemical equivalence and isolation from significant coupling interactions [10] [12]. The benzyl aromatic protons manifest in the characteristic aromatic region between 7.3-7.5 ppm, displaying the expected multipicity patterns for monosubstituted benzene derivatives [10] [12].

The furan ring protons demonstrate distinctive chemical shifts reflecting the electron-rich aromatic character of the heterocycle [11] [12]. The furan proton at position 2 (adjacent to oxygen) typically resonates around 7.4-7.6 ppm, while the proton at position 4 appears at approximately 6.3-6.4 ppm [11] [12]. The furan proton at position 5 generally exhibits intermediate chemical shift values around 7.2-7.3 ppm [11] [12].

The carbamate N-H proton represents a particularly diagnostic resonance, typically appearing as a broad signal in the range of 5.5-6.0 ppm [13] [12]. This chemical shift reflects the electron-withdrawing effect of the carbonyl group and the hydrogen bonding interactions that influence the magnetic environment of this proton [13] [12].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of benzyl furan-3-ylcarbamate [10] [11]. The carbonyl carbon of the carbamate group exhibits characteristic resonance around 155-156 ppm, reflecting the electron-deficient nature of this carbon center [10] [12]. The benzyl methylene carbon typically appears around 67-68 ppm, positioned downfield due to the electron-withdrawing effect of the adjacent oxygen atom [10] [12].

The aromatic carbon atoms of the benzyl phenyl ring demonstrate characteristic chemical shifts in the range of 128-136 ppm [10] [12]. The quaternary carbon of the phenyl ring attached to the methylene group typically resonates around 135-136 ppm [10] [12]. The furan ring carbons exhibit distinctive chemical shift patterns with the carbon atoms adjacent to oxygen (positions 2 and 5) appearing around 143-144 ppm and 110-111 ppm respectively [11] [12].

Infrared Spectroscopy (IR) Analysis

The infrared spectrum of benzyl furan-3-ylcarbamate displays characteristic absorption bands that confirm the presence of key functional groups [13] [14]. The carbamate N-H stretching vibration typically appears as a medium to strong absorption in the range of 3300-3500 cm⁻¹ [14] [15]. This frequency range is characteristic of secondary amides and carbamates, reflecting the partial double-bond character of the carbon-nitrogen bond [14] [15].

The carbonyl stretching vibration of the carbamate group manifests as a strong absorption band around 1700-1730 cm⁻¹ [14] [15]. This frequency is intermediate between typical ester carbonyls (1735-1750 cm⁻¹) and amide carbonyls (1650-1680 cm⁻¹), reflecting the mixed electronic character of the carbamate functional group [14] [15]. The carbonyl frequency in carbamates containing N-H groups may exhibit a shift of approximately 35 cm⁻¹ between solid and liquid phases due to hydrogen bonding effects [14] [16].

Mass Spectrometry Analysis

Mass spectrometric analysis of benzyl furan-3-ylcarbamate provides molecular weight confirmation and fragmentation pattern information [17]. The molecular ion peak typically appears at m/z 217, corresponding to the calculated molecular weight [2]. Common fragmentation pathways include the loss of the benzyl group (m/z 126) and the formation of the furan-3-ylcarbamate fragment [17].

Spectroscopic Data Summary

TechniqueKey ObservationsTypical Values
¹H NMRBenzyl CH₂5.1-5.3 ppm (s)
¹H NMRAromatic protons7.3-7.5 ppm (m)
¹H NMRFuran protons6.3-7.6 ppm
¹H NMRN-H proton5.5-6.0 ppm (br)
¹³C NMRCarbonyl carbon155-156 ppm
¹³C NMRBenzyl CH₂67-68 ppm
IRN-H stretch3300-3500 cm⁻¹
IRC=O stretch1700-1730 cm⁻¹
MSMolecular ionm/z 217

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory calculations provide essential insights into the electronic structure and molecular properties of benzyl furan-3-ylcarbamate [18] [19]. Computational studies employing various basis sets and theoretical levels reveal important aspects of molecular geometry optimization, electronic distribution, and conformational preferences [18] [19].

DFT Geometry Optimization

Computational geometry optimization using the B3LYP functional with appropriate basis sets (6-31G, 6-311G) provides theoretical geometric parameters that complement experimental observations [19] [3]. The optimized molecular structure reveals characteristic bond lengths and angles consistent with the hybrid nature of the carbamate functional group [3]. The carbon-nitrogen bond in the carbamate moiety exhibits partial double-bond character with lengths typically ranging from 1.35-1.38 Å, intermediate between single (1.47 Å) and double (1.27 Å) carbon-nitrogen bonds [3].

The planarity of the carbamate group is maintained in the optimized geometry, with the nitrogen atom exhibiting near-trigonal planar coordination [3]. The furan ring maintains its aromatic character with carbon-carbon bond lengths showing the characteristic alternation pattern of aromatic systems [19]. The benzyl group adopts orientations that minimize steric interactions while maintaining favorable electronic interactions [19].

Molecular Orbital Analysis

The molecular orbital analysis of benzyl furan-3-ylcarbamate reveals the electronic structure and bonding characteristics [18] [19]. The highest occupied molecular orbital (HOMO) typically localizes on the furan ring and the nitrogen atom of the carbamate group, reflecting the electron-rich nature of these regions [18] [19]. The lowest unoccupied molecular orbital (LUMO) generally concentrates on the carbonyl carbon and the aromatic systems, indicating potential sites for electrophilic attack [18] [19].

The HOMO-LUMO energy gap provides information about molecular stability and reactivity [18]. Computational studies on related aromatic carbamate systems suggest energy gaps in the range of 4-6 eV, indicating moderate stability with respect to electronic excitation [18]. The molecular orbitals demonstrate significant delocalization across the conjugated system, extending from the furan ring through the carbamate linkage to the benzyl group [19].

Conformational Energy Analysis

DFT calculations reveal multiple conformational minima corresponding to different orientations around the rotatable bonds [8] [9]. The energy barriers for rotation about the carbamate carbon-nitrogen bond typically range from 80-90 kJ/mol, consistent with experimental observations for related carbamate systems [3]. The furan ring orientation relative to the carbamate plane influences the overall molecular energy, with preferred conformations balancing electronic conjugation and steric factors [8] [9].

Solvent effects incorporated through polarizable continuum models demonstrate the influence of environmental factors on conformational preferences [8] [9]. In chloroform solution, computational studies of related furan-containing systems reveal the presence of multiple conformational equilibria, with populations determined by relative stabilities and interconversion barriers [8] [9].

Electronic Properties and Charge Distribution

Natural population analysis reveals charge distribution patterns within benzyl furan-3-ylcarbamate [18]. The carbonyl oxygen typically carries significant negative charge (-0.5 to -0.6 e), while the carbonyl carbon exhibits positive character (+0.4 to +0.5 e) [18]. The nitrogen atom in the carbamate group demonstrates intermediate charge distribution, reflecting its participation in resonance structures [18].

The electrostatic potential surface maps provide visualization of molecular reactivity patterns [18] [19]. Regions of negative electrostatic potential concentrate around the carbonyl oxygen and the furan oxygen, indicating potential sites for hydrogen bonding and electrophilic interactions [18] [19]. Positive electrostatic potential regions appear near the aromatic hydrogen atoms and the carbamate N-H proton [18] [19].

Computational Data Summary

Calculation TypeParameterTypical Values
B3LYP/6-31G*C-N bond length1.35-1.38 Å
B3LYP/6-31G*C=O bond length1.22-1.24 Å
DFTHOMO-LUMO gap4-6 eV
MP2/6-31G*C-N rotation barrier80-90 kJ/mol
NPACarbonyl O charge-0.5 to -0.6 e
NPACarbonyl C charge+0.4 to +0.5 e

Metal-Catalyzed Coupling Approaches (Copper, Palladium, Nickel-Based Systems)

Metal-catalyzed coupling reactions represent a cornerstone of modern synthetic chemistry for carbamate formation, offering exceptional versatility and selectivity in constructing carbon-nitrogen and carbon-oxygen bonds. These methodologies have been extensively developed for the synthesis of complex carbamate derivatives, including benzyl furan-3-ylcarbamate.

Palladium-Catalyzed Systems

Palladium catalysts have emerged as the most versatile and widely employed metal centers for carbamate synthesis [1] [2]. Palladium(II) acetate demonstrates exceptional efficiency in carbon-nitrogen cross-coupling reactions, achieving yields of 85% under optimized conditions at 100°C in dimethylformamide [1]. The mechanistic pathway involves oxidative addition of the palladium center to organic halides, followed by transmetalation and reductive elimination to regenerate the active catalyst [3].

The palladium-catalyzed synthesis of carbamates proceeds through a well-established catalytic cycle where the metal center undergoes oxidation state changes between Pd(0) and Pd(II) [4]. Tetrakis(triphenylphosphine)palladium(0) exhibits remarkable activity in Buchwald-Hartwig amination reactions, facilitating the coupling of primary and secondary amines with aryl halides to yield carbamate products with 88% efficiency [3] [5]. These transformations typically require temperatures of 110°C and proceed within 8 hours in toluene solvent.

Recent computational studies have revealed that palladium-catalyzed dehydrogenation mechanisms play a crucial role in carbamate formation, where the partial charge distribution on nitrogen atoms facilitates efficient bond formation [4]. The electronic properties of palladium complexes enable selective activation of carbon-halogen bonds while maintaining compatibility with carbamate functional groups.

Copper-Based Catalytic Systems

Copper catalysts offer cost-effective alternatives to palladium systems while maintaining high catalytic activity [2] [6]. Copper(I) iodide demonstrates excellent performance in carbon-oxygen bond formation reactions, achieving 78% yields in acetonitrile at 80°C [1]. The mechanism involves single-electron transfer processes characteristic of copper catalysis, enabling unique reactivity patterns not accessible through palladium systems [3].

Copper(II) oxide facilitates oxidative coupling reactions under mild conditions, particularly effective for alkyne substrates in the synthesis of furan-containing carbamates [1]. These reactions proceed through coordination of the copper center to the alkyne functionality, followed by nucleophilic attack by the carbamate nitrogen. The process typically requires 24 hours at 120°C in dimethylformamide to achieve 75% conversion.

Copper(I) bromide has proven highly effective in Ullmann-type coupling reactions, enabling the formation of carbon-nitrogen bonds between aryl halides and carbamate nucleophiles [3]. Despite requiring elevated temperatures of 140°C and extended reaction times of 20 hours, these transformations provide access to complex aromatic carbamate derivatives with 72% efficiency.

Nickel-Catalyzed Methodologies

Nickel catalysts represent emerging alternatives that combine the benefits of earth-abundant metals with unique reactivity profiles [3] [6]. Nickel(II) chloride bis(tricyclohexylphosphine) demonstrates exceptional activity in Suzuki-Miyaura coupling reactions, achieving remarkable 92% yields at room temperature within 6 hours [3]. This exceptional performance under mild conditions makes nickel catalysts particularly attractive for temperature-sensitive substrates.

The bis(diphenylphosphino)ethane nickel complex exhibits high efficiency in Kumada coupling reactions with Grignard reagents, providing 83% yields at 100°C [3]. These transformations offer direct access to alkyl-substituted carbamate derivatives through carbon-carbon bond formation followed by carbamate installation.

Nickel catalysts demonstrate unique selectivity patterns compared to palladium systems, often favoring different regioisomers and enabling access to complementary product distributions [3]. The lower cost and higher natural abundance of nickel compared to palladium make these systems particularly attractive for large-scale synthetic applications.

Mechanistic Considerations

The mechanistic pathways of metal-catalyzed carbamate synthesis involve complex multi-step processes that depend on the specific metal center and reaction conditions [1] [7]. Computational studies have revealed that ligand dissociation, intermediate formation, and hydrogenation steps play crucial roles in determining reaction efficiency and selectivity [4].

Recent mechanistic investigations have demonstrated that the regeneration of key intermediates can significantly impact overall reaction energetics, with some pathways exhibiting initial positive energy barriers that are ultimately overcome through catalyst regeneration cycles [4]. These insights provide valuable guidance for catalyst optimization and reaction design.

Solvent Effects in Carbamate Bond Formation

The choice of solvent plays a critical role in carbamate bond formation, influencing reaction rates, selectivity, and overall synthetic efficiency [8] [9]. Systematic studies have revealed that solvent polarity, hydrogen bonding capacity, and coordination ability significantly impact the mechanistic pathways and thermodynamic stability of carbamate products.

Polar Aprotic Solvents

Dimethylformamide emerges as the most effective solvent for carbamate synthesis, achieving 92% yields through its ability to stabilize charged intermediates and facilitate nucleophilic attack [8] [10]. The high dielectric constant of 36.7 and polarity index of 6.4 create an optimal environment for ionic reaction mechanisms. The mechanistic role involves stabilization of transition states through dipole-dipole interactions and coordination to metal centers [10].

Dimethyl sulfoxide demonstrates exceptional performance with 90% carbamate yields, attributed to its very high polarity and strong solvating properties [8]. The dielectric constant of 46.7 enables efficient separation of ion pairs, promoting nucleophilic reactivity while preventing undesired side reactions. The elevated boiling point of 189°C allows for high-temperature transformations when required.

Acetonitrile provides an excellent polar aprotic environment with 88% efficiency in carbamate formation [8]. Its moderate polarity (index 5.8) and dielectric constant of 37.5 create optimal conditions for many metal-catalyzed processes while maintaining good solubility for organic substrates. The relatively low boiling point of 82°C facilitates product isolation and purification.

Coordinating Solvents

Tetrahydrofuran exhibits unique coordination properties that enhance metal catalyst activity, achieving 85% carbamate yields [8]. The ether functionality provides stabilizing coordination to metal centers while maintaining sufficient polarity for efficient solvation of ionic intermediates. The moderate dielectric constant of 7.5 balances coordination effects with reaction medium polarity.

The mechanism of tetrahydrofuran enhancement involves coordination to metal centers through the oxygen lone pairs, stabilizing low-valent metal species and facilitating oxidative addition steps [8]. This coordination also influences the geometry around metal centers, potentially altering selectivity patterns compared to non-coordinating solvents.

Non-Polar and Weakly Polar Solvents

Toluene represents the lower end of solvent effectiveness with 75% yields, attributed to its hydrophobic nature and low polarity [8]. The dielectric constant of 2.4 provides minimal stabilization of ionic intermediates, requiring elevated temperatures or extended reaction times to achieve acceptable conversion rates. However, toluene offers advantages in terms of substrate solubility for highly hydrophobic compounds.

Dichloromethane demonstrates moderate effectiveness with 78% yields, serving as a compromise between polarity and substrate compatibility [8]. The moderate dielectric constant of 8.9 provides some stabilization of charged species while maintaining good solubility characteristics for organic substrates. The low boiling point of 40°C facilitates easy removal during product isolation.

Protic Solvents

Methanol and water represent challenging solvent environments for carbamate synthesis, achieving only 68% and 45% yields respectively [8]. The protic nature of these solvents can interfere with nucleophilic mechanisms through competitive hydrogen bonding and protonation reactions. Water's extremely high dielectric constant of 78.4 can lead to excessive stabilization of ionic species, reducing their reactivity.

The mechanistic complications in protic solvents arise from competitive protonation of nucleophilic centers and potential hydrolysis of carbamate products [9]. These effects are particularly pronounced in water, where nucleophilic attack by hydroxide ions can compete with desired carbamate formation pathways.

Mechanistic Solvent Effects

Solvent effects on carbamate formation extend beyond simple polarity considerations to include specific interactions with reaction intermediates [9] [10]. The formation of carbamic acids from amines and carbon dioxide shows strong dependence on solvent hydrogen bonding capacity and coordinating ability.

Experimental studies using nuclear magnetic resonance and infrared spectroscopy have revealed that solvent-substrate interactions significantly influence the equilibrium between different carbamate tautomers [9]. The free energy differences between syn and anti isomers of carbamates are strongly influenced by solvent, concentration, salts, and pH conditions [10].

Green Chemistry Approaches: Deep Eutectic Solvent Applications

Deep eutectic solvents have emerged as revolutionary green alternatives to conventional organic solvents in carbamate synthesis, offering unique combinations of environmental compatibility, synthetic efficiency, and economic viability [11] [12]. These novel solvent systems demonstrate exceptional performance in facilitating carbamate bond formation while addressing sustainability concerns inherent in traditional synthetic methodologies.

Choline Chloride-Based Systems

Choline chloride-based deep eutectic solvents represent the most extensively studied and successful class of green solvents for carbamate synthesis [11] [13] [12]. The choline chloride:urea system (1:2 molar ratio) achieves remarkable 85% yields in carbamate formation at 120°C within 18 hours, demonstrating excellent recyclability for at least 5 consecutive cycles [11] [14]. The low melting point of 12°C and moderate viscosity of 750 centipoise create optimal conditions for efficient mass transfer and reaction kinetics.

The choline chloride:zinc chloride system exhibits exceptional performance with 91% carbamate yields at room temperature, representing a significant advancement in mild reaction conditions [14]. This deep eutectic solvent operates effectively under atmospheric carbon dioxide pressure, eliminating the need for specialized high-pressure equipment. The zinc chloride component provides Lewis acid activation of carbon dioxide, facilitating its incorporation into carbamate structures.

Choline chloride:lactic acid combinations demonstrate superior performance with 88% yields at 80°C, attributed to the optimal balance of hydrogen bonding interactions and ionic conductivity [13] [15]. The high water content of 15.1% in this system enhances ionic mobility while maintaining the unique properties of the deep eutectic solvent matrix. The extended recyclability of 6 cycles makes this system particularly attractive for industrial applications.

Mechanistic Advantages of Deep Eutectic Solvents

Deep eutectic solvents facilitate carbamate formation through multiple synergistic mechanisms that surpass conventional solvent capabilities [11] [14]. The hydrogen bond network created by the hydrogen bond acceptor and donor components provides exceptional stabilization of reaction intermediates while maintaining high ionic conductivity for charge transfer processes.

The three-component coupling mechanism involving amines, alkyl halides, and carbon dioxide proceeds efficiently in deep eutectic solvents through enhanced substrate activation [14]. The ionic nature of these solvents facilitates nucleophilic attack while simultaneously activating electrophilic carbon dioxide through coordination interactions. This dual activation mechanism results in significantly enhanced reaction rates compared to molecular solvents.

Recent mechanistic studies have revealed that deep eutectic solvents can function simultaneously as reaction medium, catalyst, and reagent in carbamate synthesis [16]. This multifunctional behavior eliminates the need for additional catalysts or additives, simplifying reaction protocols while improving atom economy and reducing waste generation.

Novel Deep Eutectic Solvent Compositions

Erbium trichloride:urea deep eutectic solvents represent innovative type IV systems that incorporate lanthanide metals for enhanced catalytic activity [17] [16]. These reactive deep eutectic solvents achieve 89% carbamate yields at 110°C while serving as both reaction medium and catalyst. The erbium component provides Lewis acid activation while the urea functions as both hydrogen bond donor and potential carbamate precursor.

Betaine-based deep eutectic solvents offer alternative hydrogen bond acceptor systems with unique properties for carbamate synthesis [15]. The betaine:urea combination (1:2) provides 76% yields at 100°C with excellent thermal stability and reduced toxicity compared to conventional choline chloride systems. The zwitterionic nature of betaine creates distinctive solvation environments that influence reaction selectivity.

Tetrabutylammonium bromide:ethylene glycol systems demonstrate the versatility of deep eutectic solvent design, achieving 83% carbamate yields at 95°C [15]. The quaternary ammonium component provides exceptional thermal stability while the ethylene glycol creates extensive hydrogen bonding networks that stabilize reaction intermediates.

Environmental and Economic Benefits

Deep eutectic solvents address critical environmental concerns associated with traditional carbamate synthesis methodologies [11] [12]. These solvents are typically prepared from renewable, biodegradable components with minimal environmental impact throughout their lifecycle. The absence of volatile organic compounds eliminates atmospheric emissions while reducing worker exposure risks.

The recyclability of deep eutectic solvents provides significant economic advantages, with most systems maintaining activity for 5-8 consecutive reaction cycles [11] [16]. This reusability dramatically reduces solvent consumption and waste generation while improving overall process economics. The elimination of chromatographic purification in many cases further enhances economic viability.

Long-term thermal stability studies have confirmed that properly designed deep eutectic solvents maintain their properties under reaction conditions [18]. Choline chloride:urea systems demonstrate high thermal stability with minimal decomposition, while systems containing malonic acid show thermal instability due to decarboxylation reactions at elevated temperatures [18].

Mechanistic Studies of Intramolecular Cyclization Pathways

Intramolecular cyclization reactions represent fundamental transformations in the synthesis of cyclic carbamate derivatives, with mechanistic understanding providing crucial insights for optimizing reaction conditions and predicting selectivity patterns [19] [20]. These processes involve complex interplay between thermodynamic stability, kinetic accessibility, and conformational constraints that determine the preferred cyclization pathways.

Baldwin Rule Applications and Ring Formation Preferences

The application of Baldwin rules provides predictive framework for understanding cyclization preferences in carbamate synthesis [19] [21]. Five-membered ring formation through 5-exo-dig pathways exhibits exceptional thermodynamic favorability with activation energies of only 10.9 kcal/mol and rate constants of 4.1×10⁵ s⁻¹ [19]. These transformations achieve remarkable 97% selectivity under neutral conditions at 40°C, demonstrating the power of orbital alignment in promoting favorable cyclization geometry.

Six-membered ring formation via 6-endo-dig mechanisms requires higher activation energies of 15.8 kcal/mol but remains accessible under appropriate conditions [19]. The reduced rate constants of 3.4×10⁴ s⁻¹ reflect the increased entropic penalty associated with larger ring formation, while maintaining 88% selectivity under acid-catalyzed conditions at 60°C.

The mechanistic basis for these selectivity patterns involves optimal orbital overlap in the transition state, where 5-exo cyclizations benefit from favorable approach angles between nucleophilic and electrophilic centers [21]. Computational studies have revealed that chair-like transition states are energetically preferred over boat-like conformations for five-membered ring formation, though the energy differences are relatively small.

Radical Cyclization Mechanisms

Radical cyclization pathways offer unique opportunities for carbamate ring formation under conditions where ionic mechanisms are unfavorable [22] [21]. These transformations proceed through radical addition to π-bonds with activation energies of 14.3 kcal/mol and rate constants of 8.7×10⁴ s⁻¹, achieving 85% selectivity under radical initiator conditions at 100°C [19].

The mechanistic pathway involves selective radical generation at carbons bound to specific functional groups, followed by intramolecular attack on alkene or alkyne acceptors [22]. The resulting cyclized radicals are subsequently quenched through hydrogen atom abstraction, fragmentation processes, or electron transfer reactions to yield stable carbamate products.

Radical cyclization reactions demonstrate exceptional functional group tolerance due to the neutral nature of radical intermediates [22]. This orthogonality to polar processes enables transformations under mild conditions in various solvents, including water, providing complementary reactivity to ionic cyclization mechanisms.

Metal-Mediated Cyclization Processes

Metal-catalyzed cyclization reactions combine the selectivity of coordination chemistry with the efficiency of catalytic turnover [19]. These transformations achieve 90% selectivity with activation energies of 13.1 kcal/mol and rate constants of 9.2×10⁴ s⁻¹ at 90°C under metal catalyst conditions.

The mechanistic pathway involves coordination of the metal center to appropriate functional groups, followed by insertion into carbon-carbon or carbon-heteroatom bonds [23]. Subsequent reductive elimination regenerates the active catalyst while forming the desired cyclic carbamate product. This mechanism enables precise control over regioselectivity through ligand design and metal center selection.

Recent advances in metal-mediated cyclization have demonstrated the utility of iron, copper, and palladium catalysts for accessing complex carbamate scaffolds [23]. These systems often operate under mild conditions with excellent functional group compatibility, making them particularly valuable for late-stage synthetic transformations.

Acid and Base-Catalyzed Cyclization Mechanisms

Brønsted acid-catalyzed cyclization reactions proceed through protonation of appropriate functional groups followed by nucleophilic attack [19]. These transformations exhibit activation energies of 14.8 kcal/mol with rate constants of 5.6×10⁴ s⁻¹, achieving 86% selectivity at 70°C under acidic conditions.

The mechanistic pathway typically involves protonation of carbonyl groups or alkenes to generate electrophilic centers susceptible to nucleophilic attack by carbamate nitrogen [19]. The resulting cyclized intermediates undergo deprotonation to yield stable carbamate products with regeneration of the acid catalyst.

Base-promoted cyclization mechanisms operate through deprotonation of acidic protons followed by nucleophilic attack [19]. These reactions exhibit activation energies of 12.7 kcal/mol with rate constants of 1.8×10⁵ s⁻¹, demonstrating 93% selectivity under strong base conditions at 110°C. The enhanced nucleophilicity of deprotonated intermediates often leads to faster reaction rates compared to neutral conditions.

Kinetic and Thermodynamic Control

The competition between kinetic and thermodynamic control plays a crucial role in determining cyclization outcomes [19] [24]. Under kinetic control, the fastest-forming products predominate, often corresponding to five-membered ring formation due to favorable entropy factors. Thermodynamic control can lead to different product distributions, particularly when equilibration is possible under reaction conditions.

Temperature effects significantly influence the kinetic versus thermodynamic control balance [19]. Lower temperatures typically favor kinetic control, while elevated temperatures promote equilibration toward thermodynamically preferred products. Understanding these relationships enables rational selection of reaction conditions to achieve desired selectivity patterns.

XLogP3

2.1

Wikipedia

Benzyl furan-3-ylcarbamate

Dates

Last modified: 04-15-2024

Explore Compound Types